molecular formula C10H16N4O3 B14468180 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone CAS No. 73986-44-4

2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone

Cat. No.: B14468180
CAS No.: 73986-44-4
M. Wt: 240.26 g/mol
InChI Key: NXQXDPWQCUGSGH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone is a chemical compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the purinone ring and subsequent functionalization to introduce the dihydroxypropyl and dimethyl groups. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme interactions, cellular processes, and metabolic pathways.

    Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly if it exhibits pharmacological activity.

    Industry: In industrial settings, the compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone include other purinone derivatives and compounds with similar functional groups. Examples include:

  • 1H-Indole-3-carbaldehyde derivatives
  • Isoindoline and isoindoline-1,3-dione derivatives

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties that may not be present in other similar compounds.

Properties

CAS No.

73986-44-4

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

1-(2,3-dihydroxypropyl)-3,7-dimethyl-2H-purin-6-one

InChI

InChI=1S/C10H16N4O3/c1-12-5-11-9-8(12)10(17)14(6-13(9)2)3-7(16)4-15/h5,7,15-16H,3-4,6H2,1-2H3

InChI Key

NXQXDPWQCUGSGH-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C(=O)C2=C1N=CN2C)CC(CO)O

Origin of Product

United States

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